Cas no 5897-76-7 (2-amino-1-phenylbutan-1-ol)
2-amino-1-phenylbutan-1-ol structure
Product Name:2-amino-1-phenylbutan-1-ol
CAS-nummer:5897-76-7
MF:C10H15NO
MW:165.232202768326
CID:367759
PubChem ID:22187
Update Time:2025-11-02
2-amino-1-phenylbutan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-(1-aminopropyl)-
- 2-amino-1-phenylbutan-1-ol
- Α-(Α-AMINOPROPYL)BENZYL ALCOHOL
- 1-Butanol,2-amino-1-phenyl
- 1-Phenyl-1-hydroxy-2-amino-n-butane
- 2-amino-1-hydroxy-1-phenyl-butan
- 2-Amino-1-phenyl-1-butanol
- 2-amino-1-phenyl-butan-1-ol
- 2-amino-1-phenylbutanol
- USAF CS-7
- S8TT5K3C8Y
- EN300-145308
- NSC 41764
- DTXSID40871918
- beta-Amino-alpha-phenylbutyl alcohol
- NSC-41764
- Benzenemethanol, alpha-(1-aminopropyl)-
- BENZYL ALCOHOL, alpha-(1-AMINOPROPYL)-
- 5897-76-7
- alpha-(alpha-Aminopropyl)benzyl alcohol
- UNII-S8TT5K3C8Y
- Benzenemethanol, .alpha.-(1-aminopropyl)-
- Benzyl alcohol, .alpha.-(1-aminopropyl)-
- SCHEMBL2838848
- NSC41764
- 2-AMINO-1-PHENYL-BUTANOL
- alpha-(1-Aminopropyl)benzenemethanol
- .alpha.-(.alpha.-Aminopropyl)benzyl alcohol
- FT-0748346
- 1-Butanol, 2-amino-1-phenyl-
-
- Inchi: 1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
- InChI-sleutel: UOZNVPFVNBRISY-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=CC=1)C(CC)N
Berekende eigenschappen
- Exacte massa: 165.11500
- Monoisotopische massa: 165.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 121
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 46.2A^2
Experimentele eigenschappen
- Dichtheid: 1.048±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 79.5 ºC
- Kookpunt: 293.09°C (rough estimate)
- Vlampunt: 136.7ºC
- Brekindex: 1.4820 (estimate)
- Oplosbaarheid: 略溶 (25 g/L) (25 ºC),
- PSA: 46.25000
- LogboekP: 2.15760
2-amino-1-phenylbutan-1-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A636685-10mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636685-50mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A636685-100mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-145308-0.05g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.05g |
$179.0 | 2023-06-06 | |
| Enamine | EN300-145308-0.1g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.1g |
$268.0 | 2023-06-06 | |
| Enamine | EN300-145308-0.25g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.25g |
$383.0 | 2023-06-06 | |
| Enamine | EN300-145308-0.5g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.5g |
$601.0 | 2023-06-06 | |
| Enamine | EN300-145308-1.0g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 1g |
$770.0 | 2023-06-06 | |
| Enamine | EN300-145308-2.5g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 2.5g |
$1509.0 | 2023-06-06 | |
| Enamine | EN300-145308-5.0g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 5g |
$2235.0 | 2023-06-06 |
2-amino-1-phenylbutan-1-ol Gerelateerde literatuur
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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